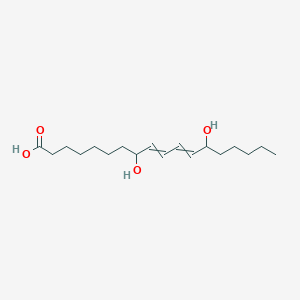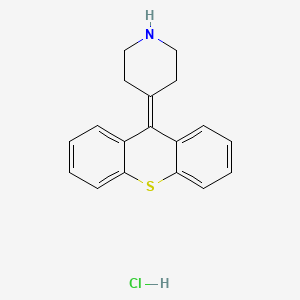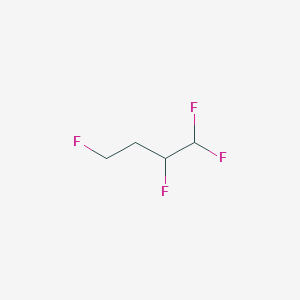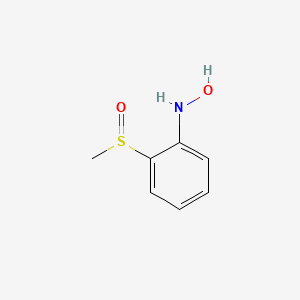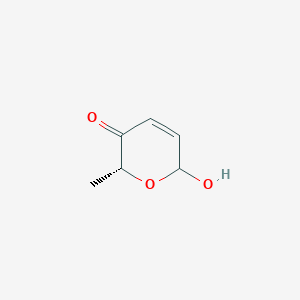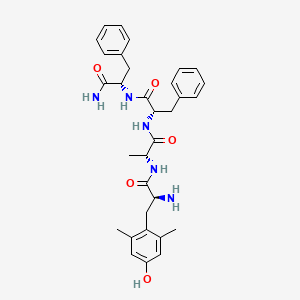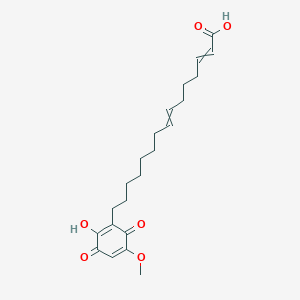
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a dioxocyclohexa-dienyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dioxocyclohexa-dienyl moiety: This can be achieved through the oxidation of a suitable precursor, such as a hydroquinone derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the methoxy group: This step involves methylation of the hydroxy group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with the pentadeca-2,7-dienoic acid chain: This can be done through a coupling reaction, such as the Heck reaction, using palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.
Reduction: The dioxocyclohexa-dienyl moiety can be reduced to a cyclohexadienyl moiety using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethyl sulfate, methyl iodide, palladium catalysts.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a cyclohexadienyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 15-(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadeca-2,4-dienoic acid
- 2,7-Pentadecadienoic acid derivatives
Uniqueness
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
189450-56-4 |
|---|---|
Fórmula molecular |
C22H30O6 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
15-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadeca-2,7-dienoic acid |
InChI |
InChI=1S/C22H30O6/c1-28-19-16-18(23)21(26)17(22(19)27)14-12-10-8-6-4-2-3-5-7-9-11-13-15-20(24)25/h3,5,13,15-16,26H,2,4,6-12,14H2,1H3,(H,24,25) |
Clave InChI |
DSDOWUKLOBXSHI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


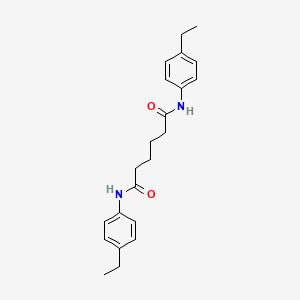
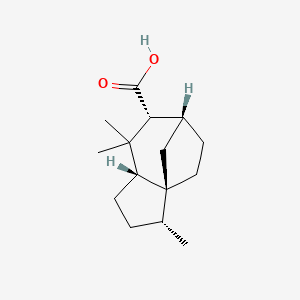

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
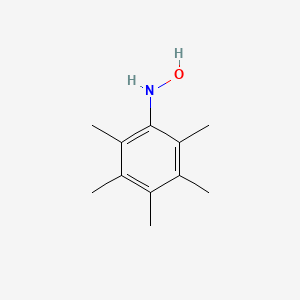
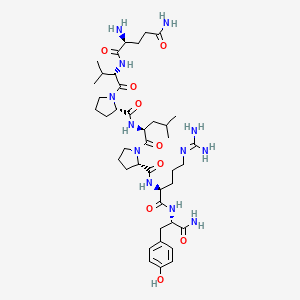
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
